![molecular formula C15H11N3O4 B2680040 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851095-25-5](/img/structure/B2680040.png)
4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide consists of a furan ring attached to an oxadiazole ring, which is further connected to a benzamide group through an acetyl linkage. The molecular weight of this compound is 297.27.Scientific Research Applications
- Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of compounds containing the furan nucleus .
- Studies have evaluated the antibacterial activity of various furan derivatives against both gram-positive and gram-negative bacteria. For instance, nitrofurantoin analogues were synthesized and tested, showing activity against certain strains .
- Some furan derivatives exhibit cytotoxic effects, making them relevant for cancer research. For instance, novel chalcones containing furan moieties were studied for their impact on lung carcinoma cells .
- In one study, a specific epoxy monomer crosslinked with diamines (including 4,4’-methylenebiscyclohexanamine and diethyl toluene diamine) showed promising properties .
Antibacterial Activity
Cytotoxic Effects in Cancer Research
Epoxy Resins and Materials Science
Other Therapeutic Properties
Future Directions
Future research could focus on the synthesis and characterization of 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide and similar compounds, as well as their potential applications in various fields. Given the biological activities reported for similar compounds, 4-acetyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide could be of interest in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds with furan and oxadiazole moieties have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Compounds with similar structures have been reported to exhibit various biological activities, suggesting that they may interact with their targets in multiple ways .
Biochemical Pathways
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to exhibit various biological activities, suggesting that they may have favorable adme properties .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
Similar compounds have been reported to exhibit various biological activities, suggesting that they may be influenced by environmental factors .
properties
IUPAC Name |
4-acetyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)10-4-6-11(7-5-10)13(20)16-15-18-17-14(22-15)12-3-2-8-21-12/h2-8H,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQEUIHUIWSMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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